((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529042
InChI: InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m1/s1
SMILES: CC(=O)NC1CCN(C1)CC(=O)O
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13529042

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid -

Specification

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name 2-[(3R)-3-acetamidopyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m1/s1
Standard InChI Key PAFLTNNOZYAEJL-SSDOTTSWSA-N
Isomeric SMILES CC(=O)N[C@@H]1CCN(C1)CC(=O)O
SMILES CC(=O)NC1CCN(C1)CC(=O)O
Canonical SMILES CC(=O)NC1CCN(C1)CC(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid (CAS: 1354016-16-2) is systematically named as N-[(3R)-1-acetyl-3-pyrrolidinyl]glycine . Its molecular formula is C₈H₁₄N₂O₃, with a molar mass of 186.21 g/mol . The structure comprises a five-membered pyrrolidine ring with two key substituents:

  • An acetylated amine group (-NHCOCH₃) at the 3-position (R-configuration).

  • A carboxymethyl group (-CH₂COOH) at the 1-position.

The stereochemistry at the 3-position is critical for its interactions in biological systems, as the R-configuration influences molecular recognition and binding affinity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₄N₂O₃
Molar Mass (g/mol)186.21
CAS Registry Number1354016-16-2
Key Functional GroupsAcetylamine, Carboxylic Acid
StereochemistryR-configuration at C3

Synthetic Approaches and Methodologies

Reaction Scheme:

  • (R)-3-Aminopyrrolidine + Bromoacetic Acid → (R)-3-Amino-1-carboxymethylpyrrolidine

  • Acetylation → ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic Acid

Yields for such reactions typically range from 44% to 63% based on analogous syntheses .

Challenges in Stereochemical Control

Maintaining the R-configuration during synthesis requires chiral auxiliaries or asymmetric catalysis. For instance, enantioselective alkylation using Evans oxazolidinones or Jacobsen catalysts could preserve stereochemical integrity .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

Hypothetical spectral data based on functional groups:

  • IR Spectroscopy:

    • ~3300 cm⁻¹ (N-H stretch, amide).

    • ~1700 cm⁻¹ (C=O stretch, carboxylic acid and acetyl).

  • ¹H NMR (D₂O):

    • δ 1.8–2.1 ppm (CH₃ of acetyl group).

    • δ 3.2–3.8 ppm (pyrrolidine ring protons).

    • δ 4.1–4.3 ppm (CH₂COOH group).

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